7-Fluoroquinazolin-4(3H)-one

Description

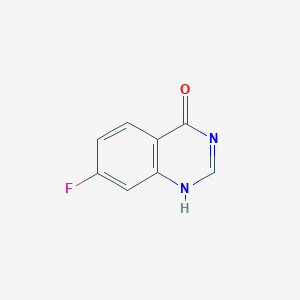

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCORZHJVTZIZFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426989 |

Source

|

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-57-3 |

Source

|

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-FLUOROQUINAZOLIN-4(3H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Core Basic Properties of 7-Fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] This guide delves into the fundamental properties of a key derivative, 7-Fluoroquinazolin-4(3H)-one, a versatile building block in the synthesis of targeted therapeutics, particularly in oncology.[2][3] The strategic incorporation of a fluorine atom at the 7-position significantly influences the molecule's electronic properties, metabolic stability, and bioavailability, making it a subject of considerable interest in drug discovery. This document provides an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and a validated synthetic protocol, offering a comprehensive resource for researchers in the field.

Physicochemical and Basic Properties

7-Fluoroquinazolin-4(3H)-one is a solid, off-white powder at room temperature. The introduction of the fluorine atom, a highly electronegative element, at the 7-position of the quinazolinone core imparts unique properties that are highly advantageous in drug design. This substitution can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability, thereby improving oral bioavailability.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FN₂O | [4] |

| Molecular Weight | 164.14 g/mol | [4] |

| CAS Number | 16499-57-3 | [4] |

| Appearance | Solid Powder | |

| Melting Point | 276.9-279.0 °C | [5] |

| Boiling Point | 293.3 °C at 760 mmHg | [6][7] |

| Purity | ≥ 95% (by NMR) | [3] |

Storage and Handling: Store at room temperature in a sealed, dry environment.[7] Standard safety precautions should be observed, as the compound is classified as harmful if swallowed, and causes skin and eye irritation.[4]

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of 7-Fluoroquinazolin-4(3H)-one is essential for its unambiguous identification and quality control during synthesis and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the fluorinated benzene ring will exhibit characteristic splitting patterns. The proton at position 5 (adjacent to the fused ring nitrogen) is expected to be a doublet of doublets. The proton at position 6 will likely appear as a triplet of doublets, and the proton at position 8 as a doublet, with coupling constants influenced by the fluorine atom.

-

Quinazolinone Protons: The proton at position 2 of the quinazolinone ring is anticipated to be a singlet in the downfield region. The N-H proton at position 3 will also present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon NMR):

-

The spectrum will show eight distinct carbon signals. The carbonyl carbon (C4) will be the most downfield signal. The carbon directly bonded to the fluorine atom (C7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).

Infrared (IR) Spectroscopy

The FTIR spectrum of 7-Fluoroquinazolin-4(3H)-one provides valuable information about its functional groups.[4]

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the amide group.

-

C=O Stretch: A strong, sharp peak characteristic of the carbonyl group of the cyclic amide (lactam) will be observed around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range is indicative of the C-F bond.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron impact (EI) ionization, the molecular ion peak (M⁺) for 7-Fluoroquinazolin-4(3H)-one would be observed at an m/z of 164. The fragmentation pattern is expected to be characteristic of the quinazolinone core.

-

Initial Fragmentation: The molecular ion is relatively stable due to its aromatic nature. Common initial fragmentation pathways would likely involve the loss of small neutral molecules.

-

Key Fragments: Expect to see fragments corresponding to the loss of CO (m/z 136), followed by the loss of HCN (m/z 109). The fluorinated benzene ring would likely remain intact in many of the major fragments.

Synthesis Protocol: A Validated Approach

The synthesis of 7-Fluoroquinazolin-4(3H)-one is most commonly achieved through the cyclization of 2-amino-4-fluorobenzoic acid with formamide. This method is efficient and utilizes readily available starting materials.

Experimental Workflow: Synthesis of 7-Fluoroquinazolin-4(3H)-one

Caption: Workflow for the synthesis of 7-Fluoroquinazolin-4(3H)-one.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and an excess of formamide (approximately 5-10 equivalents).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Role in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 7-Fluoroquinazolin-4(3H)-one lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors.[8] The quinazolinone core serves as an effective scaffold that can be readily functionalized to target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.

Causality in Drug Design: The Gefitinib Example

While not a direct precursor, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, exemplifies the strategic importance of the quinazolinone core.[9] Gefitinib's synthesis involves a multi-step process where a substituted quinazolinone is a key intermediate.[10][11] The development of such targeted therapies relies on the ability to efficiently synthesize and modify these core structures. The derivatization of the quinazolinone scaffold, including variations in fluorination patterns, allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.[12][13]

Caption: The role of 7-fluoro substitution in drug development.

Conclusion

7-Fluoroquinazolin-4(3H)-one is a fundamentally important molecule in contemporary medicinal chemistry. Its well-defined basic properties, coupled with a straightforward and scalable synthesis, make it an invaluable building block for the creation of novel therapeutics. The strategic placement of the fluorine atom enhances its drug-like properties, providing a clear rationale for its use in the development of kinase inhibitors and other targeted therapies. This guide serves as a comprehensive technical resource to aid researchers in leveraging the full potential of this versatile compound in their drug discovery and development endeavors.

References

- 1. ukm.my [ukm.my]

- 2. MiMeDB: 13C NMR Spectrum (1D, 800 MHz, H2O, predicted) (MMDBc0007565) [mimedb.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 7. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [escholarship.org]

An In-depth Technical Guide to 7-Fluoroquinazolin-4(3H)-one: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoroquinazolin-4(3H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, proven synthetic methodologies, and its significant role as a building block for advanced therapeutic agents.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of compounds with significant biological activities.[1][2] These nitrogen-containing heterocycles are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial effects.[1][3][4] The strategic introduction of a fluorine atom at the 7-position of the quinazolinone ring, yielding 7-Fluoroquinazolin-4(3H)-one, enhances the molecule's metabolic stability and binding affinity to biological targets. This modification makes it an exceptionally valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[5][6]

Chemical Structure and Physicochemical Properties

7-Fluoroquinazolin-4(3H)-one is a bicyclic aromatic compound. The structure consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at position 7 and a ketone group at position 4. The "(3H)" designation indicates that the hydrogen atom is located on the nitrogen at position 3 of the quinazolinone ring system.

Caption: Chemical Structure of 7-Fluoroquinazolin-4(3H)-one.

Physicochemical Data Summary

The key properties of 7-Fluoroquinazolin-4(3H)-one are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 7-fluoro-3H-quinazolin-4-one | [7] |

| Synonyms | 7-Fluoro-4-quinazolone, 7-Fluoro-4-hydroxyquinazoline | [8][9] |

| CAS Number | 16499-57-3 | [6][7][8] |

| Molecular Formula | C₈H₅FN₂O | [6][7][9] |

| Molecular Weight | 164.14 g/mol | [6][7] |

| Physical Form | Solid-Powder | [8] |

| Boiling Point | 293.3 °C at 760 mmHg | [6][10] |

| Storage | Room temperature, sealed, dry conditions | [6][8] |

Synthesis of 7-Fluoroquinazolin-4(3H)-one

The construction of the quinazolinone ring system can be achieved through several synthetic routes. A prevalent and efficient strategy for synthesizing 4(3H)-quinazolinones involves the cyclization of anthranilic acid derivatives.[1][3][11] For the synthesis of 7-Fluoroquinazolin-4(3H)-one, a reliable method utilizes 2-amino-4-fluorobenzoic acid as the starting material.

A particularly effective approach involves the reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate in a high-boiling point solvent such as ethylene glycol monomethyl ether (EGME).[12] This one-pot reaction is a variation of the well-established Niementowski quinazolinone synthesis.[2]

Causality of Experimental Choices:

-

Starting Material: 2-amino-4-fluorobenzoic acid is selected because it already contains the necessary amine, carboxylic acid, and fluoro-substituted benzene ring required for the final product.

-

Reagent: Formamidine acetate serves as the source for the N1 and C2 atoms of the pyrimidine ring. Upon heating, it provides the formyl equivalent that first acylates the amino group of the anthranilic acid, followed by condensation with the carboxylic acid to close the ring.

-

Solvent: A high-boiling solvent like ethylene glycol monomethyl ether is crucial. The reaction requires elevated temperatures (reflux) to drive the condensation and cyclization, which involves the elimination of water and acetic acid.

Caption: Synthetic pathway for 7-Fluoroquinazolin-4(3H)-one.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-Fluoroquinazolin-4(3H)-one from 2-amino-4-fluorobenzoic acid.

Materials and Reagents:

-

2-Amino-4-fluorobenzoic acid

-

Formamidine acetate

-

Ethylene glycol monomethyl ether (EGME)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-fluorobenzoic acid (1.0 eq) and formamidine acetate (1.2 eq).

-

Solvent Addition: Add ethylene glycol monomethyl ether (EGME) to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the starting acid.

-

Reaction: Heat the mixture to reflux (approximately 125 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.[12]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice or cold water. A precipitate of the crude product will form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual solvent and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 7-Fluoroquinazolin-4(3H)-one as a solid.

Applications in Drug Discovery and Development

7-Fluoroquinazolin-4(3H)-one is not typically an end-product but rather a crucial intermediate for creating more complex molecules with therapeutic value.[5][13]

-

Kinase Inhibitors: It is a foundational building block for synthesizing potent and selective kinase inhibitors used in cancer therapy.[6] The quinazolinone core mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

-

Anti-Inflammatory Agents: The scaffold is also utilized in the development of novel anti-inflammatory drugs.[5]

-

Other Therapeutic Areas: Research has explored its use in developing agents for a variety of other conditions, leveraging the versatility of the quinazolinone structure for modification.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Fluoroquinazolin-4(3H)-one presents the following hazards:

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 7. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Fluoroquinazolin-4(3H)one | 16499-57-3 [sigmaaldrich.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 13. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 7-Fluoroquinazolin-4(3H)-one Derivatives: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Quinazolinone Scaffolds

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5][6] The introduction of a fluorine atom at the 7-position of the quinazolinone ring is a strategic modification that can significantly enhance the pharmacological profile of these derivatives. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can modulate key drug-like properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[7] This guide provides an in-depth exploration of the biological activities of 7-fluoroquinazolin-4(3H)-one derivatives, offering a technical resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 7-fluoroquinazolin-4(3H)-one have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action.[1][8]

A. Dual Inhibition of EGFR Kinase and Tubulin Polymerization

A significant breakthrough in the development of fluoroquinazolinone-based anticancer agents has been the discovery of compounds that dually target epidermal growth factor receptor (EGFR) kinase and tubulin polymerization.[1][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis, and its overactivity is a hallmark of many cancers.[6][8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis.[8]

A series of novel fluoroquinazolinone derivatives have been synthesized and shown to exhibit potent cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MBA-231).[8] Notably, several of these compounds displayed superior anticancer activity compared to the reference drug gefitinib, a known EGFR inhibitor.[8] Molecular docking studies have elucidated the binding modes of these derivatives within the active sites of both EGFR kinase and tubulin, revealing key interactions that contribute to their inhibitory effects.[8]

Key Findings:

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 6 | MCF-7 | 0.35 ± 0.01 | [8] |

| 10f | MCF-7 | 0.71 ± 0.01 | [8] |

| 10d | MCF-7 | 0.89 ± 0.02 | [8] |

| 10a | MCF-7 | 0.95 ± 0.01 | [8] |

| Gefitinib | MCF-7 | 0.97 ± 0.02 | [8] |

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, 7-fluoroquinazolin-4(3H)-one derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][9] For instance, certain derivatives have been observed to inhibit the cell cycle in the sub-G1 or G2/M phase and trigger oligonucleosomal DNA fragmentation, a hallmark of apoptosis.[9] The intrinsic mitochondrial apoptosis pathway is often implicated, highlighting the multifaceted mechanisms by which these compounds exert their anticancer effects.[9]

C. Inhibition of Topoisomerase II

Some fluoroquinolone derivatives, a related class of compounds, have demonstrated potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[9] This mechanism of action is shared with established chemotherapeutic agents like doxorubicin and etoposide.[9] The ability of these compounds to inhibit topoisomerase II further underscores the diverse molecular targets of quinazolinone-based scaffolds in cancer therapy.[9]

Signaling Pathway: Dual EGFR and Tubulin Inhibition

Caption: Dual inhibition of EGFR signaling and tubulin polymerization by 7-fluoroquinazolin-4(3H)-one derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinazolinone scaffold is also a fertile ground for the development of novel antimicrobial agents.[3][5][10][11][12] Derivatives of 7-fluoroquinazolin-4(3H)-one have demonstrated promising activity against a spectrum of both bacterial and fungal pathogens.

A. Mechanism of Action: Targeting DNA Gyrase

A key molecular target for the antibacterial activity of many quinolone and quinazolinone derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[5] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.[5]

B. Spectrum of Activity

Screening of novel quinazolin-4(3H)-one derivatives has revealed broad-spectrum antimicrobial activity. For instance, compounds have been tested against bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans.[5][10] The minimum inhibitory concentration (MIC) values for some of these derivatives have been found to be comparable to or even better than standard antimicrobial drugs.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority.[13] 7-Fluoroquinazolin-4(3H)-one derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13]

A. Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] Certain fluorine-substituted benzo[h]quinazoline derivatives have been shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its activation and downstream inflammatory effects.[13]

B. Reduction of Oxidative Stress

In addition to their effects on NF-κB, some of these derivatives have been shown to decrease the production of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage.[13] This dual action of inhibiting a key inflammatory pathway and reducing oxidative stress makes these compounds attractive candidates for the treatment of inflammatory diseases.

IV. Synthesis and Structure-Activity Relationships (SAR)

The biological activity of 7-fluoroquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.[2][14][15]

A. General Synthetic Strategies

The synthesis of 7-fluoroquinazolin-4(3H)-one derivatives typically involves the cyclization of a substituted 2-aminobenzoic acid or its corresponding amide with a suitable reagent to form the pyrimidine ring.[1][16] Various catalytic methods, including the use of copper and palladium catalysts, have been developed to facilitate these reactions and allow for the introduction of diverse substituents.[1]

General Synthetic Scheme:

Caption: General synthetic route to 7-fluoroquinazolin-4(3H)-one derivatives.

B. Key SAR Insights

-

Substitution at the 2- and 3-positions: The nature of the substituents at the 2- and 3-positions of the quinazolinone ring has a profound impact on biological activity.[2][14] For example, in the case of anticancer derivatives, the presence of specific aryl or heterocyclic moieties at these positions can enhance binding to target enzymes like EGFR kinase.[8]

-

Role of the Fluorine Atom: As previously mentioned, the fluorine atom at the 7-position is a key determinant of the pharmacological properties of these compounds. Its electron-withdrawing nature can influence the acidity of the N-H proton at the 3-position and modulate the overall electronic properties of the molecule, thereby affecting its interaction with biological targets.

-

Lipophilicity and Pharmacokinetics: The overall lipophilicity of the molecule, which is influenced by the various substituents, plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties. Balancing potency with favorable pharmacokinetic properties is a key challenge in the development of these compounds as drugs.[6]

V. Experimental Protocols

A. Representative Synthesis of a 7-Fluoroquinazolin-4(3H)-one Derivative

Synthesis of 2-((3,5-Dichlorophenyl)amino)-7-fluoroquinazolin-4(3H)-one:

-

Starting Materials: 2-Amino-4-fluorobenzamide and N-(3,5-dichlorophenyl)cyanamide.

-

Reaction Conditions: A mixture of 2-amino-4-fluorobenzamide, N-(3,5-dichlorophenyl)cyanamide, and chlorotrimethylsilane is heated in a suitable solvent (e.g., dioxane) under reflux.

-

Work-up: After the reaction is complete, the mixture is cooled, and the precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 7-fluoroquinazolin-4(3H)-one derivative.

(Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary depending on the specific derivative being synthesized. Refer to the primary literature for detailed experimental procedures.)[16]

B. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 7-fluoroquinazolin-4(3H)-one derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

VI. Future Directions and Conclusion

The 7-fluoroquinazolin-4(3H)-one scaffold represents a highly promising platform for the discovery of novel therapeutic agents with diverse biological activities. The strategic incorporation of a fluorine atom at the 7-position has been shown to enhance the pharmacological properties of these compounds, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the lead compounds identified to date through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising derivatives in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

References

- Recent Development of Fluoroquinolone Deriv

- Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymeriz

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI.

- 7-fluoroquinazolin-4(3H)-one - MySkinRecipes.

- Synthesis and Antimicrobial Activity of some Quinazolinone Deriv

- (PDF)

- Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI.

- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PubMed Central.

- Antibacterial activity of newer Quinazolin-4(3H)

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv

- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H)

- Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.

- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed.

- (PDF) Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H)

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 8. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Emergence of a Key Scaffold: A Technical Guide to 7-Fluoroquinazolin-4(3H)-one

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Medicinal Chemistry of a Versatile Building Block

Introduction: The Strategic Importance of the Quinazolinone Core and Fluorine Substitution

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid, planar structure provides a versatile template for the spatial orientation of various pharmacophoric groups, enabling interaction with a wide array of biological targets. The tautomeric nature of the quinazolinone ring enhances its reactivity and contributes to its broad spectrum of activities.[3]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[5] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the overall performance of a therapeutic agent.

This technical guide provides a comprehensive overview of 7-Fluoroquinazolin-4(3H)-one, a key intermediate that marries the structural benefits of the quinazolinone core with the strategic advantages of fluorine substitution. We will delve into its discovery, detail its synthesis, and explore its applications as a foundational building block in the development of innovative therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 7-Fluoroquinazolin-4(3H)-one is essential for its identification, characterization, and utilization in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 16499-57-3 | [6] |

| Molecular Formula | C₈H₅FN₂O | [6] |

| Molecular Weight | 164.14 g/mol | [6] |

| Appearance | White to off-white solid | |

| Boiling Point | 293.3 °C at 760 mmHg | [7] |

Spectroscopic Analysis

The structural elucidation of 7-Fluoroquinazolin-4(3H)-one is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

1H NMR (Proton NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected chemical shifts (in ppm) and multiplicities in a solvent like DMSO-d₆ are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.20 | s | 1H | H-2 |

| ~8.05 | dd | 1H | H-5 |

| ~7.60 | dd | 1H | H-6 |

| ~7.45 | td | 1H | H-8 |

Note: These are predicted values based on known spectra of similar quinazolinone derivatives. Actual values may vary slightly.[8][9][10][11]

13C NMR (Carbon NMR) Spectroscopy

The 13C NMR spectrum reveals the carbon framework of the molecule. Predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 (d) | C-7 (1JC-F) |

| ~161.0 | C-4 |

| ~149.0 | C-8a |

| ~145.0 | C-2 |

| ~128.0 (d) | C-5 (3JC-F) |

| ~122.0 | C-4a |

| ~118.0 (d) | C-6 (2JC-F) |

| ~110.0 (d) | C-8 (2JC-F) |

Note: Predicted values based on analogous structures. The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling constant (1JC-F), and adjacent carbons will show smaller couplings.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The characteristic absorption bands for 7-Fluoroquinazolin-4(3H)-one are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad | N-H stretch |

| ~1680-1660 | Strong | C=O stretch (amide) |

| ~1615 | Medium | C=N stretch |

| ~1250 | Strong | C-F stretch |

Note: The FTIR spectrum for 7-Fluoroquinazolin-4(3H)-one is available on PubChem.[6][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Expected m/z: 164.04 (for [M+H]⁺)

Discovery and Seminal Synthesis

The most common and industrially scalable synthesis of quinazolin-4(3H)-ones involves the cyclization of the corresponding anthranilic acid derivative with a suitable one-carbon source.[17] For 7-Fluoroquinazolin-4(3H)-one, this involves the reaction of 2-amino-4-fluorobenzoic acid with formamide .

Synthetic Workflow and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The workflow is outlined below, followed by a mechanistic explanation.

Figure 1: High-level workflow for the synthesis of 7-Fluoroquinazolin-4(3H)-one.

Reaction Mechanism:

-

N-Formylation: The initial step involves the N-formylation of the amino group of 2-amino-4-fluorobenzoic acid by formamide at elevated temperatures. This forms N-(5-fluoro-2-carboxyphenyl)formamide as an intermediate.

-

Cyclization and Dehydration: The formylated intermediate then undergoes an intramolecular cyclization. The nitrogen of the formamide attacks the carboxylic acid carbon, followed by dehydration to form the stable quinazolinone ring system.

Figure 2: Mechanistic steps in the synthesis of 7-Fluoroquinazolin-4(3H)-one.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 7-Fluoroquinazolin-4(3H)-one:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (10-20 equivalents). Formamide serves as both a reactant and a solvent.

-

Heating: Heat the reaction mixture to 120-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 7-Fluoroquinazolin-4(3H)-one.

Applications in Drug Discovery and Development

7-Fluoroquinazolin-4(3H)-one is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the quinazolinone ring system.

Key Intermediate in Kinase Inhibitor Synthesis

The quinazolinone scaffold is a well-established core for the development of kinase inhibitors, which are a major class of anti-cancer drugs.[2][4][12] 7-Fluoroquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][7][18][19][20][21]

The typical synthetic strategy involves the following steps:

-

Nitration: The 7-fluoroquinazolin-4(3H)-one is nitrated at the 6-position to introduce a nitro group.[8][16]

-

Reduction: The nitro group is then reduced to an amino group.

-

Further Functionalization: The newly introduced amino group, along with other positions on the quinazolinone ring, can be further modified to build the final kinase inhibitor.

A Building Block for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with specific DNA repair defects, such as those with BRCA mutations.[17][22][23][24] Derivatives of 7-Fluoroquinazolin-4(3H)-one have been investigated as potent PARP inhibitors. For instance, the compound N-(5-chloro-2-methylphenyl)-3-((7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide (C1) has been identified as a PARP inhibitor.[10][25]

Figure 3: Role of 7-Fluoroquinazolin-4(3H)-one as a precursor to various bioactive compounds.

Conclusion and Future Perspectives

7-Fluoroquinazolin-4(3H)-one stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of the biologically significant quinazolinone scaffold and the advantageous properties of fluorine has created a building block of immense value. Its straightforward synthesis and the versatility of its chemical handles have solidified its role as a key intermediate in the pursuit of novel therapeutics, particularly in the areas of oncology with kinase and PARP inhibitors. As our understanding of disease biology deepens, the demand for novel, highly specific, and effective small molecules will continue to grow. It is certain that derivatives of 7-Fluoroquinazolin-4(3H)-one will continue to be a fertile ground for the discovery and development of the next generation of medicines.

References

-

Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075. [Link]

-

PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 159. [Link]

-

MySkinRecipes. (n.d.). 7-fluoroquinazolin-4(3H)-one. [Link]

-

OUCI. (n.d.). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors… [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Pharmacy Times. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. [Link]

-

Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075. [Link]

-

MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 159. [Link]

-

MiMeDB. (n.d.). 13C NMR Spectrum (1D, 800 MHz, H2O, predicted) (MMDBc0007565). [Link]

-

MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

-

ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF. [Link]

-

BioMed Central Ltd. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

-

ResearchGate. (n.d.). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. [Link]

-

PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. [Link]

-

The Role of 7-Nitroquinazolin-4(3H)-one in Modern Chemical Synthesis. (n.d.). [Link]

-

Hexonsynth. (n.d.). Instock: 7-Fluoroquinazolin-4(3H)-one - Buy Online. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. [Link]

-

NIH. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. [Link]

-

bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. [Link]

-

YouTube. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. [Link]

-

OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. preprints.org [preprints.org]

- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. PARP inhibitors in the treatment of ovarian cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. onclive.com [onclive.com]

- 24. pharmacytimes.com [pharmacytimes.com]

- 25. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7-Fluoroquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth technical framework for the comprehensive investigation of the mechanism of action of 7-Fluoroquinazolin-4(3H)-one. As a Senior Application Scientist, the following content is structured not as a rigid protocol, but as a dynamic, logic-driven approach to scientific inquiry. The quinazolinone scaffold is a well-established pharmacophore, present in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.[1] 7-Fluoroquinazolin-4(3H)-one, a key synthetic intermediate in the development of targeted therapies, presents a compelling case for a thorough mechanistic investigation to unlock its full therapeutic potential.[2] This document will navigate the reader through a multi-pronged strategy, from initial target identification to in vivo validation, providing the scientific rationale and detailed methodologies required for a robust and self-validating study.

Part 1: Foundational Strategy - Charting the Course for Mechanistic Discovery

Given the nascent state of publicly available data on the specific mechanism of 7-Fluoroquinazolin-4(3H)-one, our investigation will be anchored by a hypothesis-driven yet unbiased approach. The diverse activities of quinazolinone derivatives, ranging from kinase inhibition to the induction of apoptosis, necessitate a broad initial screening funnel to identify the most probable cellular targets and pathways affected by our compound of interest.[3][4]

Our overarching strategy will be to:

-

Identify the direct molecular target(s) of 7-Fluoroquinazolin-4(3H)-one.

-

Characterize the biochemical and cellular consequences of target engagement.

-

Validate the mechanism of action in a preclinical setting.

This iterative process ensures that each experimental phase informs the next, building a cohesive and evidence-based understanding of the compound's biological function.

Part 2: Target Identification - Pinpointing the Molecular Initiator

The initial and most critical step is to identify the direct binding partner(s) of 7-Fluoroquinazolin-4(3H)-one. A parallel approach, combining computational and experimental methods, will maximize the probability of success.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to generate initial hypotheses. By comparing the structure of 7-Fluoroquinazolin-4(3H)-one to libraries of known pharmacophores and their targets, we can predict potential protein classes that our compound may interact with.

Experimental Workflow: In Silico Target Prediction

Caption: Workflow for in silico target identification.

Experimental Target Identification

Experimental validation of in silico predictions and the discovery of unanticipated targets will be achieved through chemo-proteomic approaches.[5] These methods utilize the compound itself as a "bait" to isolate its binding partners from a complex biological mixture.

2.2.1 Affinity-Based Pull-Down Assays

This technique involves immobilizing a derivative of 7-Fluoroquinazolin-4(3H)-one onto a solid support (e.g., agarose beads) to "pull down" interacting proteins from cell lysates.[6]

Step-by-Step Methodology: Affinity-Based Pull-Down

-

Synthesis of an affinity probe: Synthesize a derivative of 7-Fluoroquinazolin-4(3H)-one with a linker arm suitable for conjugation to a solid support. It is crucial to ensure that the modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently attach the affinity probe to activated agarose beads.

-

Incubation: Incubate the affinity matrix with cell lysates from a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines).

-

Washing: Perform stringent washes to remove non-specific protein binding.

-

Elution: Elute the specifically bound proteins from the matrix.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

2.2.2 Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein.[1][7] This provides thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]

Step-by-Step Methodology: Isothermal Titration Calorimetry

-

Protein Preparation: Purify the top candidate protein targets identified from the pull-down assay.

-

Sample Preparation: Prepare solutions of the purified protein and 7-Fluoroquinazolin-4(3H)-one in a matched buffer.

-

Titration: Titrate the compound into the protein solution in a stepwise manner within the ITC instrument.

-

Data Analysis: Analyze the resulting heat changes to determine the binding affinity and other thermodynamic parameters.

2.2.3 Surface Plasmon Resonance (SPR)

SPR is another label-free technique that allows for the real-time analysis of binding kinetics, providing both association (ka) and dissociation (kd) rate constants.[10][11]

Step-by-Step Methodology: Surface Plasmon Resonance

-

Immobilization: Immobilize the purified target protein onto an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of 7-Fluoroquinazolin-4(3H)-one over the sensor surface and measure the change in the refractive index, which is proportional to the amount of bound compound.

-

Kinetic Analysis: Analyze the binding and dissociation phases of the sensorgrams to determine the kinetic parameters of the interaction.

Logical Relationship: Target Identification and Validation

Caption: Hypothetical signaling pathway of 7-Fluoroquinazolin-4(3H)-one.

Part 5: Conclusion and Future Directions

References

- Bunescu, A., et al. (2021). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 2263, 141-163.

- Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

MySkinRecipes. (n.d.). 7-fluoroquinazolin-4(3H)-one. Retrieved from [Link]

- Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Current Opinion in Chemical Biology, 16(1-2), 62-68.

- An, Z. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.

- Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 402(1), 1-10.

- Adhikari, B., & Tautz, L. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 78.

- Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 1-17.

-

Creative Biolabs. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

- Uehara, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 455, 29-35.

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

IIT Kharagpur Virtual Labs. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Retrieved from [Link]

- Adhikari, B., & Tautz, L. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.

- Dykes, D. J., et al. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 32, 1-22.

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

- Hart, G. W. (2007). Target identification and mechanism of action in chemical biology and drug discovery.

- Bunescu, A., et al. (2021). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology.

-

ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

- Moon, S. H., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2542.

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

-

Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]

-

ChemPro Innovations. (n.d.). Proteomic Analysis for Target Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

- Kim, H. S., & Lee, S. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(2), e1359.

- Cravatt, B. F., et al. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online.

- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

- Martens, S. (2023). In vitro kinase assay v1.

- Guo, A., et al. (2012). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Semantic Scholar.

-

Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]

Sources

- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 7-Fluoroquinazolin-4(3H)-one (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Fluoroquinazolin-4(3H)-one

Introduction

7-Fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its scaffold is a privileged structure in medicinal chemistry, with the fluorine substituent often introduced to enhance metabolic stability, binding affinity, and bioavailability.[1] Derivatives have shown significant potential in the development of novel anti-cancer and anti-inflammatory drugs.[1]

A precise and unambiguous structural elucidation is the cornerstone of drug discovery and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for 7-Fluoroquinazolin-4(3H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just raw data but also a field-proven interpretation of the spectral features and the rationale behind the analytical methodologies.

Physicochemical Properties & Molecular Structure

A foundational understanding begins with the compound's basic properties and atom numbering, which is essential for the assignment of spectroscopic signals.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O | [1][2][3] |

| Molecular Weight | 164.14 g/mol | [1][2][4] |

| CAS Number | 16499-57-3 | [1][2][3] |

| Appearance | White to off-white solid | [5] |

digraph "7_Fluoroquinazolin_4_3H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms N1 [label="N1"]; C2 [label="C2"]; N3 [label="N(3)H"]; C4 [label="C4"]; C4a [label="C4a"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C8 [label="C8"]; C8a [label="C8a"]; O4 [label="O"]; F7 [label="F"];

// Position nodes N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; N3 [pos="1.8,0.3!"]; C4 [pos="0.8,-0.5!"]; C4a [pos="-0.5,-0.5!"]; C5 [pos="-1.8,-0.5!"]; C6 [pos="-2.3,0.7!"]; C7 [pos="-1.5,1.8!"]; C8 [pos="-0.2,1.8!"]; C8a [pos="-0.8,0.7!"]; O4 [pos="1.2,-1.5!"]; F7 [pos="-2.0,2.8!"];

// Draw bonds C2 -- N1 -- C8a; C2 -- N3; C4 -- N3; C4 -- C4a; C4 -- O4 [label="="]; C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C4a; C8 -- N1; C7 -- F7;

// Add labels for hydrogens H2[label="H", pos="1.8,2.2!"]; H5[label="H", pos="-2.5,-1.0!"]; H6[label="H", pos="-3.3,0.7!"]; H8 [label="H", pos="0.5,2.5!"];

// Invisible edges for positioning H labels C2 -- H2[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; C8 -- H8 [style=invis]; }

Caption: Molecular structure of 7-Fluoroquinazolin-4(3H)-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For quinazolinones, DMSO-d₆ is an excellent solvent choice as it solubilizes the compound and its labile N-H proton is readily observable.[5][6] The following data is representative for spectra acquired on a 400 MHz instrument.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

The proton spectrum reveals five distinct signals in the aromatic and downfield regions, consistent with the four protons on the quinazolinone core and one labile N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~12.45 | br s | - | 1H | N3-H |

| ~8.25 | dd | J = 8.8, 6.0 Hz | 1H | H-5 |

| ~8.10 | s | - | 1H | H-2 |

| ~7.60 | dd | J = 9.2, 2.4 Hz | 1H | H-8 |

| ~7.45 | ddd | J = 9.0, 9.0, 2.4 Hz | 1H | H-6 |

Interpretation & Expertise:

-

N3-H (~12.45 ppm): The amide proton appears as a broad singlet significantly downfield due to hydrogen bonding with the DMSO solvent and the deshielding effect of the adjacent carbonyl group. This is a characteristic feature of 4(3H)-quinazolinones.[6]

-

H-2 (~8.10 ppm): This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It appears as a singlet as it has no adjacent protons to couple with.

-

H-5 (~8.25 ppm): This proton is ortho to the carbonyl group at C4, placing it in a highly deshielded environment. It appears as a doublet of doublets due to coupling with H-6 (³JHH ≈ 9.0 Hz) and a weaker four-bond coupling to the fluorine at C7 (⁴JHF ≈ 6.0 Hz).

-

H-8 (~7.60 ppm): Positioned ortho to a nitrogen atom, this proton is also downfield. It shows coupling to the adjacent fluorine (³JHF ≈ 9.2 Hz) and the meta proton H-6 (⁴JHH ≈ 2.4 Hz), resulting in a doublet of doublets.

-

H-6 (~7.45 ppm): This proton experiences coupling from the ortho H-5 (³JHH ≈ 9.0 Hz), the ortho fluorine at C7 (³JHF ≈ 9.0 Hz), and the meta H-8 (⁴JHH ≈ 2.4 Hz), leading to a complex doublet of doublet of doublets (ddd) pattern.

¹³C NMR Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct carbon signals. The fluorine atom introduces characteristic C-F couplings, which are invaluable for unambiguous assignments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~164.5 | d | ¹JC-F ≈ 250 Hz | C-7 | | ~160.5 | s | - | C-4 | | ~150.0 | d | ³JC-F ≈ 13 Hz | C-8a | | ~145.5 | s | - | C-2 | | ~128.5 | d | ³JC-F ≈ 10 Hz | C-5 | | ~122.0 | d | ⁴JC-F ≈ 3 Hz | C-4a | | ~115.0 | d | ²JC-F ≈ 22 Hz | C-8 | | ~110.5 | d | ²JC-F ≈ 24 Hz | C-6 |

Interpretation & Expertise:

-

C-7 (~164.5 ppm): The carbon directly attached to the fluorine atom exhibits a very large one-bond coupling constant (¹JC-F) and is shifted significantly downfield, which is characteristic for carbons bearing fluorine.

-

C-4 (~160.5 ppm): The carbonyl carbon signal is observed in the typical amide carbonyl region.

-

C-8a and C-5 (~150.0, ~128.5 ppm): These carbons show smaller three-bond couplings (³JC-F) to the fluorine atom.

-

C-8 and C-6 (~115.0, ~110.5 ppm): These carbons, ortho to the fluorine, display significant two-bond couplings (²JC-F).

¹⁹F NMR Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom. It is expected to show a single signal.

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -115 | m |

Interpretation & Expertise:

-

The chemical shift for an aromatic fluorine is typically observed in this range relative to a CFCl₃ standard.[7][8]

-

The signal will appear as a complex multiplet due to couplings with the nearby protons H-5, H-6, and H-8. Decoupling the proton signals would resolve this into a singlet, confirming the presence of a single fluorine environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. An Attenuated Total Reflectance (ATR) spectrum of the solid sample is a common and effective method.[2]

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3000 | Medium, Broad | N-H stretch (amide) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1680 | Strong, Sharp | C=O stretch (amide, lactam) |

| ~1610, ~1560 | Medium-Strong | C=C and C=N stretches (aromatic/heterocyclic rings) |

| ~1250 | Strong | C-F stretch |

Interpretation & Expertise:

-

N-H Stretch: The broadness of the N-H band is indicative of intermolecular hydrogen bonding in the solid state.

-

C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is the most prominent feature and is characteristic of the quinazolinone carbonyl group.[9]

-

C-F Stretch: A strong band in the fingerprint region around 1250 cm⁻¹ is a clear indicator of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically yielding the protonated molecular ion.

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 165.04 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |

| 137.05 | [M+H - CO]⁺ | Loss of carbon monoxide from the quinazolinone ring. |

Interpretation & Expertise: The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 165.0459, corresponding to the molecular formula C₈H₆FN₂O⁺. A primary and characteristic fragmentation pathway for 4-quinazolinones is the loss of carbon monoxide (CO), a stable neutral molecule, from the pyrimidinone ring.

Caption: Primary fragmentation pathway for 7-Fluoroquinazolin-4(3H)-one in ESI-MS.

Experimental Protocols & Workflow

Adherence to standardized protocols is critical for data reproducibility and integrity.

Caption: General workflow for the spectroscopic analysis of 7-Fluoroquinazolin-4(3H)-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 7-Fluoroquinazolin-4(3H)-one and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to obtain a singlet for chemical shift determination, and without decoupling to observe H-F couplings.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[5]

IR Spectroscopy Protocol

-

Sample Preparation: No specific preparation is needed for ATR-FTIR. Ensure the solid sample is dry and place a small amount directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply the solid sample to the crystal, ensure good contact using the pressure arm, and record the sample spectrum. Typically, data is collected from 4000 to 400 cm⁻¹.[5]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, perform a Tandem MS (MS/MS) experiment by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural integrity of 7-Fluoroquinazolin-4(3H)-one can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. The characteristic signals, including the labile N-H proton and fluorine-coupled carbons in NMR, the strong amide carbonyl stretch in IR, and the accurate molecular ion in MS, provide a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important pharmaceutical intermediate in their discovery programs.

References

-

PubChem. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496. [Link]

-

The Royal Society of Chemistry. Supporting information for an article on quinazolinone synthesis. [Link]

-

National Institutes of Health (NIH). 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

MySkinRecipes. 7-fluoroquinazolin-4(3H)-one. [Link]

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

ResearchGate. (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Therapeutic Landscape of 7-Fluoroquinazolin-4(3H)-one Derivatives